molecular formula C14H15ClN2O B2530842 6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine CAS No. 2237235-32-2

6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine

Cat. No. B2530842
CAS RN: 2237235-32-2
M. Wt: 262.74
InChI Key: SDOLZBBCURISAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including chlorination, nitration, amination, and oxidation processes. For instance, the synthesis of 2-amino-3-nitropyridine-6-methoxy was achieved starting from 2,6-Dichloropyridine, with an overall yield of 60.6% . Another example is the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine, which highlights the regioselectivity of the reaction and the conversion of the trifluoromethyl group into a methoxycarbonyl group .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various techniques such as FT-IR, FT-Raman, NMR, and X-ray diffraction. For example, the crystal structure of a related compound was confirmed by element analysis, IR, 1H NMR, and X-ray diffraction, indicating that it belongs to the triclinic system . Theoretical techniques like DFT have also been used to study the molecular structure, stability, and charge distribution .

Chemical Reactions Analysis

The reactions between related pyridine compounds and amines have been studied, revealing the formation of different salts depending on the basicity of the amine . The synthesis of O-Methyl derivatives of a related compound was performed to facilitate the isolation and characterization of metabolites and for biological testing .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their spectroscopic characteristics, such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy. For instance, the absorption and fluorescence maximum of a related compound were observed at 290 nm and 480 nm, respectively, with solvent effects investigated on the emission spectra . Theoretical calculations have provided insights into the electronic properties, thermodynamic parameters, and non-linear optical (NLO) properties of these compounds .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Synthetic Studies Directed towards Agelasine Analogs : This research involves the synthesis and characterization of N-Methoxy-9-methyl-9H-purin-6-amines, exploring variations in amino/imino tautomer ratios and reactions with benzyl bromide. Although focusing on purine analogs, the methodologies could be applicable to the synthesis and functionalization of related pyridine compounds, suggesting potential routes for derivatization or modification of compounds like "6-Chloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine" (Roggen & Gundersen, 2008).

Chemical Reactivity and Mechanistic Insights

  • Ring Transformations in Reactions of Heterocyclic Halogeno Compounds : Investigating reactions of 6-substituted derivatives of 2-halogenopyridines, this study revealed transformations leading to various aminated products and ring rearrangements. Such findings underscore the reactivity of halogenated pyridines and their potential for generating novel heterocyclic structures, relevant to the chemical manipulation of "6-Chloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine" (Hertog et al., 2010).

Biological Activity and Material Science Applications

  • Synthesis and Biological Activity of Pyrazolo[1,5-a]pyrimidin-7-Amine Derivatives : A study on the synthesis and characterization of pyrazolopyrimidinamine derivatives, including analysis of their crystal structures and evaluation of anticancer activity. Such research highlights the interest in pyridine and pyrimidine derivatives for potential therapeutic applications, suggesting a framework for investigating the biological activities of related compounds (Lu Jiu-fu et al., 2015).

Electrochemical Properties and Conjugated Systems

  • Electrochemistry and Electronic Coupling of Cyclometalated Ruthenium–Amine Complexes : This study demonstrates the synthesis and electrochemical characterization of ruthenium–amine complexes, providing insights into the electronic properties of conjugated systems incorporating amine functionalities. Such research can inform the development of materials and molecules with specific electronic or photophysical properties, relevant to the design and application of "6-Chloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine" derivatives in electronic or photonic devices (Li et al., 2018).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. There is limited information available on the safety and hazards of "6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine" .

properties

IUPAC Name

6-chloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-10-7-13(15)17-14(8-10)16-9-11-3-5-12(18-2)6-4-11/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOLZBBCURISAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Cl)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine

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